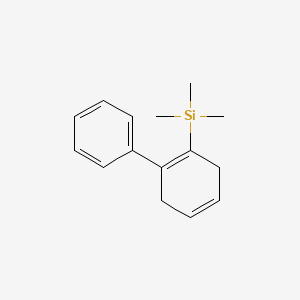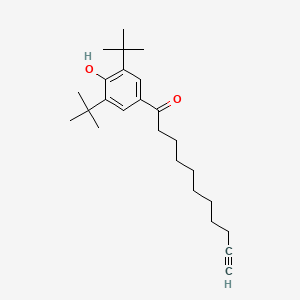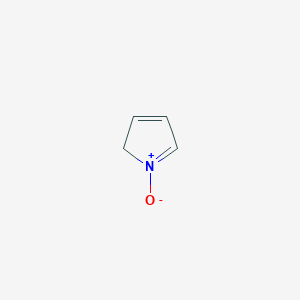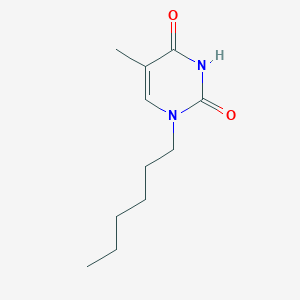
Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl-substituted cyclohexadiene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane typically involves the reaction of a phenyl-substituted cyclohexadiene with a trimethylsilyl reagent. One common method is the hydrosilylation of 2-phenylcyclohexa-1,4-diene using trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.
化学反応の分析
Types of Reactions: Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silyl-substituted cyclohexanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silyl-substituted cyclohexanes.
Substitution: Various functionalized derivatives depending on the substituent introduced.
科学的研究の応用
Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: Research is ongoing to investigate its potential as a building block for biologically active molecules and drug delivery systems.
Industry: It is used in the production of specialty polymers and as a reagent in organic synthesis.
作用機序
The mechanism by which Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the compound acts as a silyl donor, transferring the trimethylsilyl group to the target molecule. The molecular targets and pathways involved vary depending on the specific chemical context.
類似化合物との比較
Trimethylsilylbenzene: Similar in structure but lacks the cyclohexadiene ring.
Trimethylsilylcyclohexane: Similar but without the phenyl substitution.
Phenyltrimethylsilane: Similar but with a different arrangement of the phenyl and silyl groups.
Uniqueness: Trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane is unique due to the combination of a phenyl-substituted cyclohexadiene ring with a trimethylsilyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
特性
CAS番号 |
144763-10-0 |
|---|---|
分子式 |
C15H20Si |
分子量 |
228.40 g/mol |
IUPAC名 |
trimethyl-(2-phenylcyclohexa-1,4-dien-1-yl)silane |
InChI |
InChI=1S/C15H20Si/c1-16(2,3)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-10H,11-12H2,1-3H3 |
InChIキー |
KTACEXOSFDAYOS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=C(CC=CC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B12546073.png)

![Pyridinium, 2,4,6-triphenyl-1-[3-(trifluoromethyl)phenyl]-, perchlorate](/img/structure/B12546094.png)

![({[Bis(4-methoxyphenyl)(phenyl)methoxy]acetyl}sulfanyl)acetic acid](/img/structure/B12546098.png)
![Dimethyl [(3,5-dimethylphenyl)methylidene]propanedioate](/img/structure/B12546104.png)



![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)


![6-Chlorobicyclo[3.1.0]hex-5-ene](/img/structure/B12546138.png)

